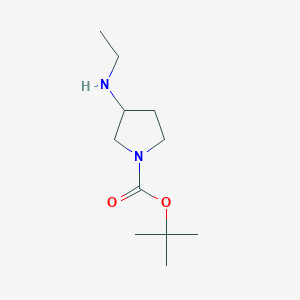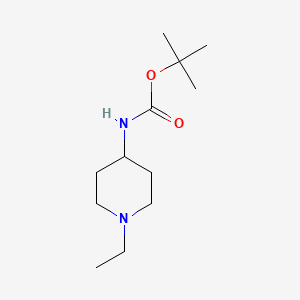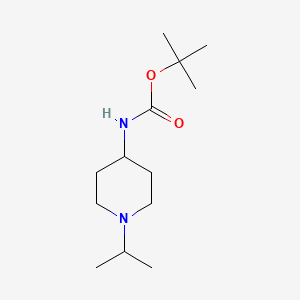
2-(Pyrrolidin-1-yl)ethane-1-thiol
Overview
Description
2-(Pyrrolidin-1-yl)ethane-1-thiol (2-PT) is a thiol-containing molecule that is widely used in scientific research applications. It is a versatile compound that can be used for synthesizing a variety of compounds, as well as for studying biochemical and physiological processes.
Scientific Research Applications
Neuroprotective and Anticonvulsant Effects
Recent studies have shown that derivatives of pyrrolidine, a structure similar to 2-(Pyrrolidin-1-yl)ethane-1-thiol, have significant neuroprotective and anticonvulsant effects. For example, compounds like 1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidin-2-one have demonstrated the ability to reduce body weight in rats with diet-induced obesity, suggesting potential applications in treating conditions associated with obesity and neurological disorders (Dudek et al., 2016). Additionally, N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have shown promise as anticonvulsant agents, indicating potential for treating epilepsy (Rybka et al., 2017).
Antioxidant Properties
Pyrrolidine derivatives have also been identified for their antioxidant properties. Novel pyrrolidin-2-one derivatives with adrenolytic properties have been evaluated for antiarrhythmic, electrocardiographic, and antioxidant activity. Some of these compounds displayed not only antiarrhythmic activity but also significant antioxidant effects, suggesting their utility in cardiovascular protection and potentially in reducing oxidative stress-related damage (Sapa et al., 2010).
Application in Drug Synthesis
The pyrrolidine ring, a key component in structures akin to this compound, is widely utilized in medicinal chemistry for synthesizing compounds aimed at treating various human diseases. The versatility of the pyrrolidine scaffold, due to its sp3-hybridization and stereochemistry, allows for efficient exploration of pharmacophore space, leading to the development of novel biologically active compounds. This makes it a valuable tool in drug discovery, especially for designing compounds with enhanced three-dimensional characteristics and target selectivity (Li Petri et al., 2021).
Properties
IUPAC Name |
2-pyrrolidin-1-ylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c8-6-5-7-3-1-2-4-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOXVWJOCNVDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611153 | |
| Record name | 2-(Pyrrolidin-1-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42302-16-9 | |
| Record name | 2-(Pyrrolidin-1-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)






